3-Chloro-2,4,5-trifluorobenzoyl chloride

Description

BenchChem offers high-quality 3-Chloro-2,4,5-trifluorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,4,5-trifluorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

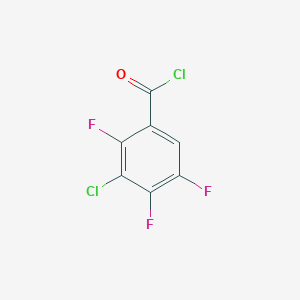

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,4,5-trifluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2F3O/c8-4-5(11)2(7(9)13)1-3(10)6(4)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDMMCZBIKXEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382002 | |

| Record name | 3-chloro-2,4,5-trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101513-78-4 | |

| Record name | 3-chloro-2,4,5-trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-2,4,5-trifluorobenzoyl chloride CAS number 101513-78-4

An In-depth Technical Guide to 3-Chloro-2,4,5-trifluorobenzoyl chloride (CAS: 101513-78-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,4,5-trifluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a crucial reactive intermediate in organic synthesis. Its highly substituted and electron-deficient phenyl ring, combined with the reactive acyl chloride moiety, makes it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, its applications in drug discovery, and essential safety information. It is particularly noted for its use as a building block for protein degraders and as a bulk drug intermediate.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of 3-Chloro-2,4,5-trifluorobenzoyl chloride are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 101513-78-4 | [1][2][3] |

| Molecular Formula | C₇HCl₂F₃O | [1][2][3] |

| Molecular Weight | 228.98 g/mol | [2] |

| Boiling Point | 88 °C (at 19 Torr) | [2][4] |

| Density | 1.630 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.501 | [2] |

| Vapor Pressure | 0.246 mmHg (at 25°C) | [2] |

| Flash Point | 78.3 °C | [2] |

| Purity | ≥95% | [1] |

| Synonyms | 3-Chloro-2,4,5-trifluorobenzoic acid chloride | [2] |

Synthesis and Experimental Protocols

Acyl chlorides such as 3-Chloro-2,4,5-trifluorobenzoyl chloride are most commonly synthesized by the chlorination of the corresponding carboxylic acid, in this case, 3-Chloro-2,4,5-trifluorobenzoic acid (CAS 101513-77-3)[5]. Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride, and phosgene derivatives.[6] Triphosgene [bis(trichloromethyl)carbonate], a solid and safer alternative to gaseous phosgene, is often used under mild conditions to achieve high yields.[6][7]

Representative Experimental Protocol

The following protocol is adapted from a documented procedure for the synthesis of the structurally analogous compound, 2,3,4,5-tetrafluorobenzoyl chloride, and serves as a representative method.[6]

Reaction: Chlorination of 3-Chloro-2,4,5-trifluorobenzoic acid using Triphosgene.

Materials:

-

3-Chloro-2,4,5-trifluorobenzoic acid

-

Triphosgene (BTC)

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Anhydrous 1,2-dichloroethane (or other suitable inert solvent)

-

Nitrogen gas supply

Procedure:

-

A multi-necked, round-bottomed flask is equipped with a mechanical stirrer, condenser, nitrogen inlet, and thermometer.

-

The system is flushed with dry nitrogen. Triphosgene (0.35 - 0.40 molar equivalents relative to the carboxylic acid) is charged into the flask along with the anhydrous solvent (e.g., 1,2-dichloroethane).[6]

-

The mixture is heated to a moderate temperature (e.g., 80 °C).[6]

-

A solution of 3-Chloro-2,4,5-trifluorobenzoic acid (1.0 molar equivalent) and a catalytic amount of DMF (e.g., 5 mol % of the acid) in the same anhydrous solvent is prepared.[6][7]

-

This solution is added dropwise to the heated triphosgene mixture over a period of approximately 1 hour.[6]

-

After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 2-4 hours, or until the reaction is complete (monitored by GC or TLC).[6]

-

Upon completion, the reaction mixture is cooled. The product, 3-Chloro-2,4,5-trifluorobenzoyl chloride, can then be isolated from the solvent, typically via vacuum distillation.

Caption: Synthesis of the target compound from its carboxylic acid precursor.

Applications in Research and Drug Development

3-Chloro-2,4,5-trifluorobenzoyl chloride is a versatile chemical intermediate primarily used in acylation reactions. Its significance in the pharmaceutical and life sciences sectors is growing.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): As a "Bulk Drug Intermediate," this compound is used in the multi-step synthesis of various drug candidates.[2] Halogenated aromatic moieties are prevalent in modern pharmaceuticals, often enhancing metabolic stability, binding affinity, or cell permeability.[8][9]

-

Protein Degrader Building Block: The compound is explicitly categorized as a building block for protein degraders.[1] This suggests its use in synthesizing molecules for targeted protein degradation (TPD), such as PROTACs (Proteolysis-Targeting Chimeras), which are a major focus in modern drug discovery. The benzoyl group can serve as a linker component or part of the ligand that binds to the target protein or E3 ligase.

-

Amide Bond Formation: The primary reaction of 3-Chloro-2,4,5-trifluorobenzoyl chloride is the acylation of nucleophiles, particularly amines, to form robust amide bonds. This is one of the most common bond-forming reactions in medicinal chemistry.

Caption: General workflow for utilizing the acyl chloride in synthesis.

Structure and Reactivity

The reactivity of 3-Chloro-2,4,5-trifluorobenzoyl chloride is governed by its functional groups. The electron-withdrawing effects of the three fluorine atoms and the chlorine atom on the aromatic ring make the carbonyl carbon highly electrophilic. This enhances its susceptibility to nucleophilic attack, making it a more potent acylating agent than non-halogenated benzoyl chlorides. The acyl chloride itself is an excellent leaving group, facilitating the reaction.

Caption: Relationship between chemical structure and reactivity.

Safety and Handling

Disclaimer: The following data is based on safety information for structurally similar compounds, such as 2,4,5-Trifluorobenzoyl chloride[10][11]. The specific Safety Data Sheet (SDS) for CAS 101513-78-4 must be consulted prior to handling. Acyl chlorides are generally hazardous materials.

| Hazard Type | GHS Classification and Precaution | Reference(s) |

| Corrosivity | H314: Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Handle only in a well-ventilated fume hood. | [10][11] |

| Sensitization | H317: May cause an allergic skin reaction. Avoid repeated skin contact. Contaminated work clothing should not be allowed out of the workplace. | [10][11] |

| Reactivity | Reacts with water and moisture. Keep container tightly closed in a dry place. Incompatible with strong bases, strong oxidizing agents, and alcohols. | [10] |

| Handling | Use only non-sparking tools and take precautionary measures against static discharge. Do not breathe dust, fume, gas, mist, vapors, or spray. | [10][12] |

| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials. Store locked up in a corrosives-compatible container. | [10][12] |

References

- 1. calpaclab.com [calpaclab.com]

- 2. echemi.com [echemi.com]

- 3. 3-Chloro-2,4,5-trifluorobenzoyl chloride - Amerigo Scientific [amerigoscientific.com]

- 4. 101513-78-4 | CAS DataBase [m.chemicalbook.com]

- 5. SDS of 3-Chloro-2,4,5-trifluorobenzoic acid, Safety Data Sheets, CAS 101513-77-3 - chemBlink [ww.chemblink.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. 2,4,5-Trifluorobenzoyl chloride | C7H2ClF3O | CID 145164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

3-Chloro-2,4,5-trifluorobenzoyl chloride molecular structure and weight

An In-depth Technical Guide on 3-Chloro-2,4,5-trifluorobenzoyl chloride

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical reagents is paramount. This document provides a detailed overview of 3-Chloro-2,4,5-trifluorobenzoyl chloride, a key building block in the synthesis of various pharmaceutical compounds.

Molecular Structure and Properties

3-Chloro-2,4,5-trifluorobenzoyl chloride is an acyl chloride compound characterized by a benzene ring substituted with three fluorine atoms, one chlorine atom, and a benzoyl chloride group. This substitution pattern imparts specific reactivity and properties to the molecule, making it a versatile reagent in organic synthesis.

Quantitative Data Summary

The key quantitative data for 3-Chloro-2,4,5-trifluorobenzoyl chloride are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇HCl₂F₃O | [1][2] |

| Molecular Weight | 228.98 g/mol | [2] |

| Exact Mass | 227.935654 u | [2] |

| CAS Number | 101513-78-4 | [1][2] |

| Density | 1.630 ± 0.06 g/cm³ (Predicted) | [2] |

| Boiling Point | 88 °C at 19 Torr | [2] |

| Flash Point | 78.3 ± 25.9 °C | [2] |

Molecular Structure Visualization

The structural arrangement of atoms in 3-Chloro-2,4,5-trifluorobenzoyl chloride is crucial for understanding its chemical behavior. The following diagram illustrates the molecular structure.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of 3-Chloro-2,4,5-trifluorobenzoyl chloride can be found in various chemical literature and patents. A general synthetic approach involves the chlorination of the corresponding 3-Chloro-2,4,5-trifluorobenzoic acid.

A typical laboratory-scale synthesis protocol is as follows:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 3-Chloro-2,4,5-trifluorobenzoic acid is suspended in a suitable solvent such as toluene or dichloromethane.

-

Chlorination: A chlorinating agent, commonly thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

-

Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the completion of the reaction.

-

Workup and Purification: Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure. The crude product is then purified, usually by fractional distillation under vacuum, to yield pure 3-Chloro-2,4,5-trifluorobenzoyl chloride.

It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, is worn due to the corrosive and lachrymatory nature of the reagents and product.

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 3-Chloro-2,4,5-trifluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-2,4,5-trifluorobenzoyl chloride. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted data from advanced NMR simulation software to offer insights into the structural characteristics of this complex halogenated aromatic compound. The information presented herein is intended to support researchers in spectral interpretation, compound verification, and further studies involving this molecule.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹⁹F NMR spectral data for 3-Chloro-2,4,5-trifluorobenzoyl chloride. These predictions are based on established algorithms that consider the electronic environment and through-bond coupling effects of the constituent atoms.

Table 1: Predicted ¹H NMR Data for 3-Chloro-2,4,5-trifluorobenzoyl chloride

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | 7.9 - 8.1 | ddd | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-F) ≈ 6-8 Hz, ⁵J(H-F) ≈ 2-3 Hz |

Note: The chemical shift and coupling constants are estimated values. The multiplicity "ddd" stands for doublet of doublet of doublets.

Table 2: Predicted ¹⁹F NMR Data for 3-Chloro-2,4,5-trifluorobenzoyl chloride

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-2 | -120 to -125 | dd | ³J(F-F) ≈ 20-25 Hz, ⁴J(F-H) ≈ 6-8 Hz |

| F-4 | -135 to -140 | dd | ³J(F-F) ≈ 20-25 Hz, ³J(F-F) ≈ 20-25 Hz |

| F-5 | -150 to -155 | dd | ³J(F-F) ≈ 20-25 Hz, ⁴J(F-H) ≈ 8-10 Hz |

Note: The chemical shifts are referenced to an external standard (e.g., CFCl₃ at 0 ppm). The multiplicity "dd" stands for doublet of doublets.

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra of 3-Chloro-2,4,5-trifluorobenzoyl chloride. Given the reactive nature of acyl chlorides, careful sample preparation is crucial.

1. Sample Preparation:

-

Solvent Selection: An inert, anhydrous deuterated solvent is essential to prevent hydrolysis of the benzoyl chloride. Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) are suitable choices. The solvent should be dried over molecular sieves prior to use.

-

Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of solvent is recommended. For the less sensitive ¹⁹F NMR, a higher concentration of 20-50 mg in the same volume of solvent may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Procedure:

-

Weigh the desired amount of 3-Chloro-2,4,5-trifluorobenzoyl chloride in a dry vial under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

-

Add the deuterated solvent to the vial and gently swirl to dissolve the compound completely.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a dry pipette.

-

Cap the NMR tube securely to prevent solvent evaporation and sample degradation.

-

2. NMR Spectrometer Parameters:

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0 to 10 ppm.

-

Temperature: 298 K.

For ¹⁹F NMR:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgfl').

-

Number of Scans: 64 to 256 or more, due to the lower sensitivity and potentially broad signals.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A wide spectral window (e.g., -100 to -180 ppm) is recommended initially to locate all fluorine signals.

-

Temperature: 298 K.

-

Referencing: An external standard, such as CFCl₃, should be used for accurate chemical shift referencing.

Structural Correlations and Coupling Pathways

The predicted NMR data reveals the intricate spin-spin coupling network within the molecule. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: Molecular structure of 3-Chloro-2,4,5-trifluorobenzoyl chloride.

The following diagram illustrates the key predicted spin-spin couplings that would be observed in the NMR spectra.

Caption: Predicted ¹H-¹⁹F and ¹⁹F-¹⁹F spin-spin coupling network.

This guide provides a foundational understanding of the expected ¹H and ¹⁹F NMR spectra of 3-Chloro-2,4,5-trifluorobenzoyl chloride. Researchers can use this information as a reference for analyzing experimentally obtained spectra and for elucidating the structure of this and related compounds. It is important to reiterate that the presented NMR data is predicted and may vary from experimental values.

Synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride from its corresponding carboxylic acid, 3-Chloro-2,4,5-trifluorobenzoic acid. This conversion is a fundamental transformation in organic synthesis, yielding a highly reactive acyl chloride that serves as a crucial intermediate in the development of novel pharmaceuticals and advanced materials. The presence of the chloro- and trifluoro-substituted phenyl ring imparts unique electronic properties and metabolic stability to target molecules.

This document details established synthetic methodologies, presents detailed experimental protocols adapted from analogous transformations, and provides a comparative analysis of common chlorinating agents.

Comparative Analysis of Synthetic Methods

The conversion of a carboxylic acid to an acyl chloride can be achieved using several chlorinating agents. The choice of reagent is often dictated by factors such as reaction scale, substrate sensitivity, desired purity, and the ease of byproduct removal. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene.

| Chlorinating Agent | Typical Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time | Reported Yield (%) for Analogous Compounds | Key Considerations |

| Thionyl Chloride | Excess (often used as solvent) | DMF (catalytic) | Neat or inert solvent (e.g., Toluene, Dichloromethane) | Reflux (typically 70-90) | 1-4 hours | >90 | Gaseous byproducts (SO₂ and HCl) are easily removed. Excess thionyl chloride can be removed by distillation. |

| Oxalyl Chloride | 1.1 - 1.5 : 1 | DMF (catalytic) | Inert solvent (e.g., Dichloromethane, 1,2-Dichloroethane) | 0 - Room Temperature | 1-16 hours | >95 | Milder reaction conditions compared to thionyl chloride. Byproducts (CO, CO₂, HCl) are gaseous. |

| Triphosgene | 0.35 - 0.40 : 1 | DMF (catalytic) | Inert solvent (e.g., 1,2-Dichloroethane, Toluene) | 60-80 | 2-5 hours | ~95 | Solid reagent, easier to handle than gaseous phosgene. Stoichiometric control is crucial. |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride. These procedures are based on established methods for the conversion of structurally similar fluorinated benzoic acids to their corresponding acyl chlorides.

Method 1: Synthesis using Thionyl Chloride

This method is robust and well-suited for larger scale preparations where a high yield is desired.

Materials:

-

3-Chloro-2,4,5-trifluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Toluene (optional, for azeotropic removal of excess SOCl₂)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-Chloro-2,4,5-trifluorobenzoic acid.

-

Carefully add an excess of thionyl chloride (approximately 2-5 equivalents, or use as the solvent).

-

Add a catalytic amount of N,N-dimethylformamide (1-2 drops per 10 mmol of carboxylic acid).

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation. Anhydrous toluene can be added and co-distilled to aid in the complete removal of residual thionyl chloride.

-

The crude 3-Chloro-2,4,5-trifluorobenzoyl chloride can be purified by vacuum distillation to yield the final product.

Method 2: Synthesis using Oxalyl Chloride

This method utilizes milder conditions, which can be advantageous for substrates sensitive to high temperatures.

Materials:

-

3-Chloro-2,4,5-trifluorobenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Chloro-2,4,5-trifluorobenzoic acid in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution.

-

Carefully add a catalytic amount of N,N-dimethylformamide (1-2 drops). Vigorous gas evolution (CO, CO₂, HCl) will be observed.

-

After the initial gas evolution subsides, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch).

-

The solvent and any volatile byproducts are removed under reduced pressure using a rotary evaporator.

-

The resulting crude 3-Chloro-2,4,5-trifluorobenzoyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.

Reaction Mechanisms and Logical Workflow

The conversion of carboxylic acids to acyl chlorides with thionyl chloride or oxalyl chloride in the presence of a catalytic amount of DMF proceeds through the formation of a highly reactive Vilsmeier-type intermediate.

Catalytic Cycle with Thionyl Chloride and DMF

Caption: Catalytic role of DMF in the synthesis of acyl chlorides using thionyl chloride.

Experimental Workflow

The general experimental workflow for the synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride is outlined below.

Caption: A generalized workflow for the synthesis and purification of the target compound.

Physicochemical and Spectroscopic Data

| Property | 3-Chloro-2,4,5-trifluorobenzoic acid | 3-Chloro-2,4,5-trifluorobenzoyl chloride |

| Molecular Formula | C₇H₂ClF₃O₂ | C₇HCl₂F₃O |

| Molecular Weight | 210.54 g/mol | 228.99 g/mol |

| Appearance | White to off-white solid | Colorless to pale yellow liquid |

| ¹H NMR | Aromatic proton signal, likely a triplet of doublets, and a broad singlet for the carboxylic acid proton. | A single aromatic proton signal, expected to be a triplet of doublets. |

| ¹³C NMR | Signals for the aromatic carbons and the carbonyl carbon of the carboxylic acid. Carbon signals will show coupling to fluorine. | Signals for the aromatic carbons and a downfield shifted carbonyl carbon signal for the acyl chloride. Carbon signals will exhibit C-F coupling. |

| ¹⁹F NMR | Three distinct signals for the fluorine atoms on the aromatic ring, each showing coupling to each other and to the aromatic proton. | Three distinct signals for the fluorine atoms, with chemical shifts influenced by the electron-withdrawing acyl chloride group. |

Note: The exact chemical shifts and coupling constants for the NMR spectra would need to be determined experimentally. The provided descriptions are based on general principles of NMR spectroscopy for fluorinated aromatic compounds.

An In-depth Technical Guide on the Reactivity Profile of 3-Chloro-2,4,5-trifluorobenzoyl chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3-Chloro-2,4,5-trifluorobenzoyl chloride with a range of nucleophiles. This acyl chloride is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of quinolone antibiotics.[1] Understanding its reactivity profile is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. This document details the mechanistic principles governing its reactions, provides representative experimental protocols, and summarizes key quantitative data.

Introduction

3-Chloro-2,4,5-trifluorobenzoyl chloride is a highly reactive derivative of benzoic acid. The presence of multiple electron-withdrawing fluorine atoms and a chlorine atom on the aromatic ring significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The general reaction mechanism follows a nucleophilic acyl substitution pathway. This guide will explore its reactions with common nucleophiles such as amines and alcohols, providing insights into reaction kinetics and yields.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of 3-Chloro-2,4,5-trifluorobenzoyl chloride with nucleophiles proceeds via a classic nucleophilic acyl substitution mechanism. This two-step process involves the initial addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.

Caption: General mechanism of nucleophilic acyl substitution.

Reactivity with Amine Nucleophiles

The reaction of 3-Chloro-2,4,5-trifluorobenzoyl chloride with primary and secondary amines is a facile and common method for the synthesis of corresponding amides. These reactions are typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Quantitative Data for Amidation Reactions

The following table summarizes representative yields for the amidation of benzoyl chlorides with various amines. While specific data for 3-Chloro-2,4,5-trifluorobenzoyl chloride is limited in publicly available literature, the data for analogous compounds provides a strong indication of expected reactivity.

| Nucleophile | Acyl Chloride | Base | Solvent | Yield (%) | Reference |

| Morpholine | Benzoyl chloride | Triethylamine | Dichloromethane | 95 | ChemSpider Synthetic Pages |

| Substituted Anilines | 4-Chloro-3,5-dinitrobenzotrifluoride | - | Methanol | - | [2] |

Experimental Protocol: Synthesis of N-(Aryl)-3-chloro-2,4,5-trifluorobenzamide

This protocol is adapted from procedures for similar acylation reactions.[3][4]

Materials:

-

3-Chloro-2,4,5-trifluorobenzoyl chloride

-

Substituted Aniline (e.g., 4-fluoroaniline)

-

Triethylamine

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-Chloro-2,4,5-trifluorobenzoyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Reactivity with Alcohol Nucleophiles

The reaction of 3-Chloro-2,4,5-trifluorobenzoyl chloride with alcohols yields the corresponding esters. These reactions are generally slower than amidation and may require heating or the use of a catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), to proceed at a reasonable rate.

Quantitative Data for Esterification Reactions

| Nucleophile | Acyl Chloride | Catalyst | Solvent | Yield (%) | Reference |

| Unactivated Aliphatic Alcohols | Various Acyl Chlorides | Pyridine | Dichloromethane | High | [5] |

Experimental Protocol: Synthesis of Alkyl 3-chloro-2,4,5-trifluorobenzoate

This protocol is a general procedure for the esterification of acyl chlorides with alcohols.[5][6]

Materials:

-

3-Chloro-2,4,5-trifluorobenzoyl chloride

-

Alcohol (e.g., ethanol, isopropanol)

-

Pyridine or DMAP (catalytic)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a stirred solution of the alcohol (1.0 eq) and a catalytic amount of pyridine or DMAP in anhydrous dichloromethane, add 3-Chloro-2,4,5-trifluorobenzoyl chloride (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or reflux until the starting material is consumed, as monitored by TLC.

-

Cool the mixture to room temperature and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by distillation or column chromatography.

Application in Quinolone Synthesis: An Experimental Workflow

3-Chloro-2,4,5-trifluorobenzoyl chloride and its parent acid are important precursors in the synthesis of fluoroquinolone antibiotics. The following diagram illustrates a logical workflow for the synthesis of a quinolone core structure, a key step in the production of these pharmaceuticals.

Caption: Workflow for quinolone synthesis.

Conclusion

3-Chloro-2,4,5-trifluorobenzoyl chloride exhibits high reactivity towards a variety of nucleophiles, a characteristic attributed to the strong electron-withdrawing nature of its substituents. This reactivity makes it a valuable reagent in organic synthesis, particularly for the construction of amide and ester linkages in complex molecules such as quinolone antibiotics. The provided protocols and data serve as a guide for researchers to effectively utilize this versatile building block in their synthetic endeavors. Further investigation into the specific reaction kinetics and optimization of conditions for a broader range of nucleophiles would be a valuable addition to the existing literature.

References

- 1. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.lsu.edu [repository.lsu.edu]

- 6. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]

Commercial availability and purity of 3-Chloro-2,4,5-trifluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, purity, synthesis, and analysis of 3-Chloro-2,4,5-trifluorobenzoyl chloride (CAS No. 101513-78-4). This versatile fluorinated building block is of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by its substituted phenyl ring.

Commercial Availability and Purity

3-Chloro-2,4,5-trifluorobenzoyl chloride is readily available from a variety of chemical suppliers. The typical purity offered by commercial vendors is in the range of 95% to 98%. It is crucial for researchers and drug development professionals to consider the purity and potential impurities when sourcing this reagent, as trace contaminants can significantly impact the outcome of sensitive synthetic and biological applications.

| Supplier | Reported Purity |

| Amerigo Scientific | 95% |

| Oakwood Chemical | 95% |

| Echemi | 98% |

| VWR (distributor) | min 95%[1] |

Note: This table is a summary of generally available purities and may not reflect the full range of products from all suppliers. It is recommended to request a certificate of analysis for lot-specific data.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloro-2,4,5-trifluorobenzoyl chloride is presented below.

| Property | Value |

| CAS Number | 101513-78-4 |

| Molecular Formula | C₇HCl₂F₃O |

| Molecular Weight | 228.98 g/mol |

| Boiling Point | 88 °C at 19 Torr |

| Density | ~1.63 g/cm³ |

Synthesis and Potential Impurities

The primary route for the synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride is the chlorination of its corresponding carboxylic acid, 3-Chloro-2,4,5-trifluorobenzoic acid. This precursor is a key intermediate in the synthesis of certain antibacterial agents.[2] Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and triphosgene.[3]

The synthesis of the precursor, 3-Chloro-2,4,5-trifluorobenzoic acid, can be achieved through the chlorination of 3-amino-2,4,5-trifluorobenzoic acid.[2]

Potential Impurities:

Given the synthetic route, potential impurities in commercial 3-Chloro-2,4,5-trifluorobenzoyl chloride may include:

-

Unreacted 3-Chloro-2,4,5-trifluorobenzoic acid: The starting material for the final chlorination step.

-

Residual Chlorinating Agent and Byproducts: Such as sulfur dioxide and hydrochloric acid if thionyl chloride is used.

-

Over-chlorinated or Incompletely Fluorinated Species: Arising from the synthesis of the precursor.

-

Hydrolysis Product: The corresponding carboxylic acid, formed by reaction with atmospheric moisture.

A logical workflow for the synthesis is depicted below:

Experimental Protocols

Synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride from 3-Chloro-2,4,5-trifluorobenzoic acid

This protocol is adapted from general procedures for the synthesis of benzoyl chlorides.

Materials:

-

3-Chloro-2,4,5-trifluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (optional, as solvent)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask, combine 3-Chloro-2,4,5-trifluorobenzoic acid and an excess of thionyl chloride (typically 2-3 equivalents). Anhydrous toluene can be used as a solvent.

-

Add a catalytic amount of DMF (a few drops).

-

Equip the flask with a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.

-

Gently heat the reaction mixture to reflux (the temperature will depend on the solvent, if used).

-

Maintain the reflux until the evolution of gas ceases, indicating the completion of the reaction (typically 1-3 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The crude 3-Chloro-2,4,5-trifluorobenzoyl chloride can be purified by fractional distillation under reduced pressure.

Purity Analysis by Gas Chromatography (GC)

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

-

Capillary column suitable for polar compounds (e.g., a column with a polyethylene glycol or a modified polysiloxane stationary phase)

GC Conditions (Typical):

| Parameter | Value |

| Column | e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |

| Carrier Gas | Helium, constant flow |

| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Injection Volume | 1 µL (split or splitless, depending on concentration) |

| Solvent | Dichloromethane or other suitable anhydrous solvent |

Sample Preparation:

Prepare a dilute solution of the 3-Chloro-2,4,5-trifluorobenzoyl chloride in the chosen anhydrous solvent.

The workflow for the analysis of the final product is outlined below:

Applications in Drug Discovery and Agrochemicals

Fluorinated organic compounds are of immense interest in medicinal chemistry and agrochemical research. The incorporation of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[4]

3-Chloro-2,4,5-trifluorobenzoyl chloride serves as a key building block for introducing the 3-chloro-2,4,5-trifluorobenzoyl moiety into larger, more complex molecules. This structural motif is found in a variety of biologically active compounds. For instance, the precursor, 3-Chloro-2,4,5-trifluorobenzoic acid, is an important intermediate in the preparation of quinolone antibacterial agents.[2] The acid chloride is the activated form of this carboxylic acid, poised for reaction with nucleophiles such as amines and alcohols to form amides and esters, respectively. These reactions are fundamental in the synthesis of many pharmaceutical and agrochemical compounds.[5]

The logical relationship of 3-Chloro-2,4,5-trifluorobenzoyl chloride as a building block is illustrated below:

References

- 1. calpaclab.com [calpaclab.com]

- 2. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

The Versatile Precursor: A Technical Guide to 3-Chloro-2,4,5-trifluorobenzoic Acid in Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Applications of 3-Chloro-2,4,5-trifluorobenzoic Acid.

Introduction

3-Chloro-2,4,5-trifluorobenzoic acid is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique arrangement of halogen substituents on the benzene ring imparts specific reactivity and properties, making it an invaluable precursor in the pharmaceutical and agrochemical industries.[1] The presence of chlorine and fluorine atoms influences the electronic nature of the molecule, providing sites for selective chemical transformations and enhancing the biological activity of the resulting products. This technical guide provides a comprehensive overview of the synthetic utility of 3-Chloro-2,4,5-trifluorobenzoic acid, with a focus on its role in the production of life-saving drugs and effective crop protection agents. We will delve into detailed experimental protocols, present quantitative data for key reaction steps, and illustrate the synthetic pathways using clear, structured diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloro-2,4,5-trifluorobenzoic acid is presented below.

| Property | Value |

| CAS Number | 101513-77-3 |

| Molecular Formula | C₇H₂ClF₃O₂ |

| Molecular Weight | 210.54 g/mol |

| Melting Point | 112-116 °C |

| Appearance | Light yellow to off-white crystalline solid |

Synthesis of the Precursor

While commercially available, understanding the synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid itself is valuable for researchers. One common laboratory-scale synthesis involves the chlorination of 3-amino-2,4,5-trifluorobenzoic acid.[2][3] Another patented method starts from 1,2,4-trifluorobenzene, which undergoes bromination, chlorination, and a Grignard reaction to yield the final product with high purity and yield.[4]

Experimental Protocol: Synthesis from 3-Amino-2,4,5-trifluorobenzoic Acid[2]

-

A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g) is prepared.

-

This solid mixture is added in portions to a solution of cupric chloride (3 g) in water (9 ml) containing 36% aqueous hydrochloric acid (0.5 g).

-

The resulting mixture is stirred for 1.5 hours.

-

Water (25 ml) and diethyl ether (20 ml) are added to the reaction mixture.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are then washed with a 36% aqueous solution of hydrochloric acid.

-

The solvent is removed by rotary evaporation to yield 3-Chloro-2,4,5-trifluorobenzoic acid as a light-brown solid (0.45 g).

Application in Pharmaceutical Synthesis: The Gateway to Fluoroquinolone Antibiotics

The most prominent application of 3-Chloro-2,4,5-trifluorobenzoic acid is as a key starting material in the synthesis of fluoroquinolone antibiotics.[1] This class of broad-spectrum antibacterial agents, which includes blockbuster drugs like Ciprofloxacin, relies on the quinolone core structure, which can be efficiently constructed using this versatile precursor. The chloro and fluoro substituents on the benzoic acid are strategically positioned to facilitate the necessary cyclization reactions and ultimately become integral parts of the final drug molecule, contributing to its antibacterial efficacy.

The general synthetic strategy involves a multi-step sequence that begins with the activation of the carboxylic acid, followed by condensation, cyclization, and substitution reactions.

Synthetic Pathway to Ciprofloxacin

The synthesis of Ciprofloxacin from 3-Chloro-2,4,5-trifluorobenzoic acid is a well-established process. The following diagram illustrates the key transformations.

Caption: Synthetic pathway from 3-Chloro-2,4,5-trifluorobenzoic acid to Ciprofloxacin.

Quantitative Data for Fluoroquinolone Synthesis

The following table summarizes quantitative data for key steps in the synthesis of fluoroquinolone intermediates starting from related benzoyl chloride precursors.

| Step | Starting Material | Product | Reagents & Conditions | Yield | Reference |

| 1 | 2,4,5-Trifluorobenzoic acid | 2,4,5-Trifluorobenzoyl chloride | Oxalyl chloride, DMF, CH₂Cl₂ | Quantitative | [5] |

| 2 | 2,4,5-Trifluorobenzoyl chloride | N,N-diethyl enaminone intermediate | Ethyl 3-(diethylamino)acrylate, Et₃N, Toluene | 76% | [5] |

| 3 | N,N-diethyl enaminone intermediate | Difluoroquinolone ethyl ester | Cyclopropylamine, K₂CO₃, DMF | 68% | [5] |

| 4 | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate | 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | 1. NaH, Dioxane, reflux2. KOH, H₂O, reflux | Not specified | [6] |

| 5 | 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Ciprofloxacin | Piperazine, AlCl₃, n-butanol, reflux (118-122°C) | High | [7] |

Experimental Protocols for Key Synthetic Steps

Step 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride[5]

-

To a solution of 3-Chloro-2,4,5-trifluorobenzoic acid in dichloromethane, add a catalytic amount of dimethylformamide (DMF).

-

Slowly add oxalyl chloride to the mixture at room temperature.

-

Stir the reaction mixture until the evolution of gas ceases.

-

The solvent and excess reagent are removed under reduced pressure to yield the acyl chloride, which is often used in the next step without further purification.

Step 2 & 3: One-Pot Synthesis of Difluoroquinolone Ethyl Ester[5]

-

Condense 3-Chloro-2,4,5-trifluorobenzoyl chloride with ethyl 3-(diethylamino)acrylate in a mixture of triethylamine and toluene to obtain the N,N-diethyl enaminone intermediate.

-

Perform a transaminolysis of the enaminone intermediate with cyclopropylamine.

-

Induce cyclization using potassium carbonate in DMF to afford the difluoroquinolone ethyl ester.

Step 4: Cyclization and Hydrolysis to Quinolone-3-carboxylic Acid (Q-Acid)[6]

-

To a solution of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate (31.9 g) in anhydrous dioxane (100 ml) under ice cooling, add 80% sodium hydride (3.44 g) in portions.

-

Stir the mixture at room temperature for 30 minutes and then under reflux for 2 hours.

-

Remove the dioxane in vacuo.

-

Suspend the residue (40.3 g) in water (150 ml), add potassium hydroxide (6.65 g), and reflux for 1.5 hours.

-

Filter the warm solution and rinse the residue with water.

-

Acidify the filtrate to pH 1-2 with semi-concentrated hydrochloric acid while cooling with ice.

-

Filter the precipitate, wash with water, and dry in vacuo at 100°C to obtain 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (27.7 g).

Step 5: Synthesis of Ciprofloxacin from Q-Acid[7]

-

A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (100 g), piperazine (81 g), anhydrous aluminum chloride (5 g), and n-butanol (175 ml) is prepared.

-

The mixture is heated to reflux temperature (118-122°C) and maintained for 10-14 hours.

-

After completion of the reaction, the product, Ciprofloxacin, is isolated and purified.

Application in Agrochemical Synthesis

While widely cited as an intermediate for herbicides and insecticides, specific, publicly available examples of commercial agrochemicals synthesized directly from 3-Chloro-2,4,5-trifluorobenzoic acid are scarce in the reviewed literature.[1] The synthesis of many halogenated herbicides, such as those in the pyridinyloxy-phenoxy-propionate class (e.g., Haloxyfop), starts from different, though structurally related, fluorinated and chlorinated pyridine or benzene derivatives.[8][9]

For instance, the herbicide Haloxyfop is synthesized from intermediates like 2,3-dichloro-5-trifluoromethylpyridine, not from 3-Chloro-2,4,5-trifluorobenzoic acid.[8] Similarly, other patented herbicidal compositions utilize building blocks such as 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid.[10][11]

This suggests that while the specific substitution pattern of 3-Chloro-2,4,5-trifluorobenzoic acid is highly optimized for fluoroquinolone synthesis, other patterns are favored for creating potent herbicides. The principles of using halogenated aromatic acids as precursors, however, remain a cornerstone of agrochemical research and development. The workflow for developing such compounds generally follows a path of scaffold synthesis and functionalization.

Caption: General workflow for the synthesis of complex agrochemicals from halogenated precursors.

Conclusion

3-Chloro-2,4,5-trifluorobenzoic acid stands as a testament to the power of halogenated building blocks in modern organic synthesis. Its primary and most well-documented role as a precursor to the vital class of fluoroquinolone antibiotics underscores its importance in medicinal chemistry. The synthetic pathways leading to drugs like Ciprofloxacin are robust and have been optimized for large-scale production, providing a reliable source of these essential medicines. While its direct application in the synthesis of currently marketed agrochemicals is less clear from the available literature, its structural motifs are representative of the types of precursors that are fundamental to the discovery of new crop protection agents. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the reactivity and synthetic potential of 3-Chloro-2,4,5-trifluorobenzoic acid is indispensable for innovation and the creation of novel, high-value molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Chloro-2,4,5-trifluoro-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation method and application of 3-chloro-2, 4, 5-trifluoro-benzoic acid - Patent CN-116178128-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. WO2012127505A2 - Improved process for the preparation of ciprofloxacin and its acid addition salts - Google Patents [patents.google.com]

- 8. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]

- 9. Haloxyfop-P | C15H11ClF3NO4 | CID 448979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. RU2617346C2 - Herbicidal composition containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or its derivative, and fluroxypyr or its derivatives - Google Patents [patents.google.com]

- 11. RU2662284C2 - Herbicide composition containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, fluoroxypyr and phenoxyauxins - Google Patents [patents.google.com]

Stability and Storage of 3-Chloro-2,4,5-trifluorobenzoyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-2,4,5-trifluorobenzoyl chloride, a key reagent in pharmaceutical and agrochemical synthesis. Understanding its reactivity and proper handling is crucial for ensuring its integrity and achieving reliable results in research and development.

Core Stability Profile

3-Chloro-2,4,5-trifluorobenzoyl chloride is a reactive acyl chloride. Its stability is primarily compromised by exposure to moisture, which leads to rapid hydrolysis. The compound is also incompatible with strong oxidizing agents, acids, and bases.[1] Proper storage in a controlled environment is therefore essential to prevent degradation and maintain its chemical purity.

Recommended Storage and Handling Conditions

To ensure the long-term stability of 3-Chloro-2,4,5-trifluorobenzoyl chloride, the following storage and handling conditions are recommended based on safety data sheets and general chemical principles.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[1] Some suppliers recommend storage at 2-8 °C. | Minimizes decomposition and evaporation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). Keep container tightly closed.[1] | Prevents contact with atmospheric moisture, which causes hydrolysis.[2] |

| Environment | Store in a dry, well-ventilated area.[1][3] | Prevents accidental contact with water and allows for safe dispersal of any potential vapors. |

| Container | Store in the original, tightly sealed container.[1] For spills, corrosive resistant polypropylene containers are suggested.[1] | Protects from moisture and contaminants. |

| Light | Protect from sunlight.[3] | Although not explicitly stated as a primary degradation factor, protection from light is a general good practice for storing reactive chemicals. |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[1] | The compound has a flash point and can be combustible. |

Chemical Incompatibility

Contact with the following substances should be strictly avoided to prevent hazardous reactions and degradation of the product:

-

Water/Moisture: Reacts violently with water, leading to hydrolysis and the formation of 3-Chloro-2,4,5-trifluorobenzoic acid and hydrochloric acid.[2][4] This reaction is a primary degradation pathway.

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[1]

-

Strong Acids and Bases: Can catalyze decomposition or react violently.[1]

-

Alcohols: Will react to form esters, consuming the starting material.

Degradation Pathway: Hydrolysis

The primary degradation pathway for 3-Chloro-2,4,5-trifluorobenzoyl chloride is hydrolysis upon contact with water. This reaction not only consumes the desired reagent but also produces corrosive byproducts.

Experimental Protocol: General Method for Assessing Stability

Objective: To determine the rate of degradation of 3-Chloro-2,4,5-trifluorobenzoyl chloride under specific temperature and humidity conditions.

Materials:

-

3-Chloro-2,4,5-trifluorobenzoyl chloride

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Controlled environment chambers (for specific temperature and humidity)

-

Inert gas (nitrogen or argon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 3-Chloro-2,4,5-trifluorobenzoyl chloride in the chosen anhydrous aprotic solvent at a known concentration. All glassware must be scrupulously dried, and the preparation should be conducted under an inert atmosphere to prevent premature hydrolysis.

-

-

Stress Conditions:

-

Aliquots of the stock solution are placed in sealed vials.

-

Vials are exposed to various stress conditions in controlled environment chambers. These conditions could include elevated temperatures (e.g., 40°C, 60°C) and controlled humidity levels. A control sample should be stored at the recommended storage condition (e.g., 2-8°C, dry).

-

-

Time Points:

-

Samples are withdrawn at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week).

-

-

Analysis:

-

The withdrawn samples are immediately diluted with the anhydrous solvent to a suitable concentration for HPLC analysis.

-

The concentration of the remaining 3-Chloro-2,4,5-trifluorobenzoyl chloride is quantified using a validated HPLC method. The appearance of degradation products, such as 3-Chloro-2,4,5-trifluorobenzoic acid, can also be monitored.

-

-

Data Analysis:

-

The percentage of remaining 3-Chloro-2,4,5-trifluorobenzoyl chloride is plotted against time for each stress condition.

-

The degradation rate constant can be calculated from this data.

-

Logical Relationship for Maintaining Stability

The stability of 3-Chloro-2,4,5-trifluorobenzoyl chloride is directly dependent on adherence to proper storage and handling protocols. The following diagram illustrates this critical relationship.

References

Methodological & Application

Amide Synthesis Protocol Utilizing 3-Chloro-2,4,5-trifluorobenzoyl Chloride: Application Notes for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of amides using 3-Chloro-2,4,5-trifluorobenzoyl chloride. This versatile reagent is valuable in the creation of novel chemical entities with potential applications in medicinal chemistry and materials science.

The reaction of 3-Chloro-2,4,5-trifluorobenzoyl chloride with primary and secondary amines is a robust and efficient method for the formation of amide bonds. The high reactivity of the acyl chloride, driven by the electron-withdrawing effects of the halogen substituents on the benzoyl ring, allows for rapid reaction times and often high yields under mild conditions. The resulting polychlorinated and polyfluorinated benzamides are of significant interest in drug discovery, as halogenation can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Core Applications

Amides derived from 3-Chloro-2,4,5-trifluorobenzoyl chloride are primarily explored for their potential as:

-

Antimicrobial Agents: Halogenated aromatic compounds have a well-documented history of antimicrobial activity. The synthesized amides can be screened against various bacterial and fungal strains to identify new lead compounds for anti-infective therapies.

-

Enzyme Inhibitors: The specific substitution pattern of the benzoyl ring can lead to targeted interactions with enzyme active sites. These compounds are valuable candidates for screening against various enzyme classes, such as kinases, proteases, and metabolic enzymes, which are implicated in a wide range of diseases.

-

Building Blocks for Complex Molecules: These amides can serve as key intermediates in the synthesis of more complex molecules, including macrocycles and heterocyclic systems, for various applications in medicinal and materials chemistry.

Experimental Protocols

The following protocols provide a general framework for the synthesis of amides using 3-Chloro-2,4,5-trifluorobenzoyl chloride. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Amide Synthesis with Primary or Secondary Amines

This protocol describes a standard procedure for the acylation of a primary or secondary amine with 3-Chloro-2,4,5-trifluorobenzoyl chloride.

Materials:

-

3-Chloro-2,4,5-trifluorobenzoyl chloride (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 eq) and the base (TEA or DIEA, 1.5-2.0 eq) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 3-Chloro-2,4,5-trifluorobenzoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of N-substituted-3-chloro-2,4,5-trifluorobenzamides.

| Amine Reactant | Product | Reaction Time (h) | Yield (%) | Purification Method |

| Aniline | N-phenyl-3-chloro-2,4,5-trifluorobenzamide | 2 | 85 | Recrystallization |

| 4-Fluoroaniline | N-(4-fluorophenyl)-3-chloro-2,4,5-trifluorobenzamide | 2.5 | 88 | Column Chromatography |

| Piperidine | 1-(3-Chloro-2,4,5-trifluorobenzoyl)piperidine | 1.5 | 92 | Recrystallization |

| Morpholine | 4-(3-Chloro-2,4,5-trifluorobenzoyl)morpholine | 1.5 | 95 | Column Chromatography |

Note: Yields are isolated yields after purification and may vary depending on the specific reaction scale and conditions.

Spectroscopic Data for N-phenyl-3-chloro-2,4,5-trifluorobenzamide:

| Analysis | Data |

| ¹H NMR | δ 7.1-7.8 (m, 5H, Ar-H), δ 8.2 (br s, 1H, NH) |

| ¹³C NMR | δ 118.2, 121.5, 125.0, 129.3, 137.8, 145-155 (m, C-F), 162.5 (C=O) |

| IR (KBr, cm⁻¹) | 3350 (N-H), 1660 (C=O), 1530, 1450, 1250 (C-F) |

| MS (ESI) | m/z 302.0 [M+H]⁺ |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-3-chloro-2,4,5-trifluorobenzamides.

Application Notes and Protocols for Esterification Reactions with 3-Chloro-2,4,5-trifluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of esterification reactions involving 3-Chloro-2,4,5-trifluorobenzoyl chloride, a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The protocols detailed below are based on established methodologies and offer guidance for the preparation of specialized esters.

Introduction

3-Chloro-2,4,5-trifluorobenzoyl chloride is a reactive acyl chloride that serves as a precursor for introducing the 3-chloro-2,4,5-trifluorobenzoyl moiety into various molecular scaffolds. This functional group is of significant interest in drug discovery and agrochemical research due to the unique physicochemical properties conferred by the halogen substituents, which can enhance biological activity, metabolic stability, and binding affinity to target proteins. Esterification of this acyl chloride with a variety of alcohols and their derivatives leads to the formation of esters with potential applications as advanced intermediates.

A notable application of this chemistry is in the synthesis of quinolone carboxylic acid derivatives, which are a class of broad-spectrum antibacterial agents.[1] The reaction of 3-Chloro-2,4,5-trifluorobenzoyl chloride with a malonic ester, for instance, yields a key intermediate that can be further elaborated to construct the quinolone core.[1]

Data Presentation

The following table summarizes the quantitative data for a representative esterification reaction of 3-Chloro-2,4,5-trifluorobenzoyl chloride with the magnesium salt of diethyl malonate, as described in the literature.[1]

| Reactant 1 | Reactant 2 | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Product | Yield |

| 3-Chloro-2,4,5-trifluorobenzoyl chloride | Diethyl malonate magnesium salt | Ethanol, Toluene | -12 to Room Temp | ~14 (including overnight) | Diethyl 3-chloro-2,4,5-trifluorobenzoylmalonate | 85.9% |

Note: The yield is calculated based on the provided experimental data.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 3-chloro-2,4,5-trifluorobenzoylmalonate [1]

This protocol details the esterification of 3-Chloro-2,4,5-trifluorobenzoyl chloride with the magnesium salt of diethyl malonate to produce diethyl 3-chloro-2,4,5-trifluorobenzoylmalonate, a key intermediate in the synthesis of quinolone antibacterials.

Materials:

-

Magnesium turnings (0.22 g)

-

Carbon tetrachloride (0.1 ml)

-

Absolute ethanol (3.5 ml)

-

Diethyl malonate (1.4 g)

-

Anhydrous toluene (8 ml)

-

3-Chloro-2,4,5-trifluorobenzoyl chloride (1.99 g)

-

Dry ice-acetone bath

-

Ice water

-

Concentrated sulfuric acid (0.4 ml)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Magnesium Salt of Diethyl Malonate:

-

To a stirred suspension of 0.22 g of magnesium turnings and 0.1 ml of carbon tetrachloride in 1.5 ml of absolute ethanol, add a solution of 1.4 g of diethyl malonate in 2 ml of absolute ethanol and 6 ml of toluene dropwise over approximately 28 minutes, maintaining the temperature between 47-60 °C.

-

Stir the mixture for 80 minutes at this temperature.

-

-

Esterification Reaction:

-

Cool the freshly prepared diethyl malonate magnesium salt solution in a dry ice-acetone bath.

-

Add a solution of 1.99 g of 3-Chloro-2,4,5-trifluorobenzoyl chloride in 2 ml of anhydrous toluene dropwise over 13 minutes, keeping the internal temperature between -12 to -8 °C.

-

Stir the reaction mixture at -10 to -5 °C for 2 hours.

-

Allow the mixture to stand and warm to room temperature overnight.

-

-

Work-up and Isolation:

-

Quench the reaction by adding 6 ml of ice water containing 0.4 ml of concentrated sulfuric acid.

-

Separate the organic phase.

-

Extract the aqueous phase with toluene.

-

Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the crude product. The patent reports the synthesis of 3.05 g of the title compound as a pale yellow oil.

-

Expected Yield: Approximately 85.9%

Visualizations

Below are diagrams illustrating the key chemical transformation and a generalized workflow for the synthesis and application of esters derived from 3-Chloro-2,4,5-trifluorobenzoyl chloride.

Caption: Reaction scheme for the synthesis of diethyl 3-chloro-2,4,5-trifluorobenzoylmalonate.

Caption: A generalized workflow from ester synthesis to its application in drug development.

References

Application Notes and Protocols: Acylation of Primary and Secondary Amines with 3-Chloro-2,4,5-trifluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amide bonds is a cornerstone of modern drug discovery and development. The reaction of acyl chlorides with primary and secondary amines is a robust and widely utilized method for the formation of these critical linkages. 3-Chloro-2,4,5-trifluorobenzoyl chloride is a versatile reagent in this context, offering a unique combination of steric and electronic properties due to its halogenated phenyl ring. The presence of chlorine and fluorine atoms can significantly influence the physicochemical properties of the resulting amide, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the resulting 3-chloro-2,4,5-trifluorobenzamide scaffold a valuable component in the design of novel therapeutic agents.

These application notes provide detailed protocols for the N-acylation of primary and secondary amines with 3-Chloro-2,4,5-trifluorobenzoyl chloride, based on the well-established Schotten-Baumann reaction conditions. The methodologies outlined herein serve as a foundation for the synthesis of diverse compound libraries for screening and lead optimization in drug discovery programs.

General Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the amine nitrogen by a base to yield the stable amide product and the hydrochloride salt of the base.

Caption: General mechanism of amide formation.

Applications in Drug Development

The 3-chloro-2,4,5-trifluorobenzamide core is of significant interest in medicinal chemistry. The strategic placement of halogen atoms can lead to several advantageous properties in drug candidates:

-

Enhanced Metabolic Stability: The presence of fluorine and chlorine atoms can block sites of metabolism, increasing the half-life of a drug.

-

Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of Binding Affinity: The electronic effects of the halogens can influence the binding interactions of the molecule with its target protein.

Derivatives of halogenated anilines and benzamides are found in a variety of clinically used drugs, including kinase inhibitors for cancer therapy. This highlights the potential of the 3-chloro-2,4,5-trifluorobenzamide scaffold in the development of new therapeutics.

Experimental Protocols

General Considerations:

-

3-Chloro-2,4,5-trifluorobenzoyl chloride is a reactive and moisture-sensitive compound. All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous solvents should be used to prevent hydrolysis of the acyl chloride.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Protocol 1: N-Acylation of a Primary Amine (e.g., 4-Methoxyaniline)

This protocol describes the synthesis of N-(4-methoxyphenyl)-3-chloro-2,4,5-trifluorobenzamide.

Materials:

-

3-Chloro-2,4,5-trifluorobenzoyl chloride

-

4-Methoxyaniline

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-methoxyaniline (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

In a separate flask, dissolve 3-Chloro-2,4,5-trifluorobenzoyl chloride (1.05 eq) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: N-Acylation of a Secondary Amine (e.g., Morpholine)

This protocol describes the synthesis of (3-chloro-2,4,5-trifluorophenyl)(morpholino)methanone.

Materials:

-

3-Chloro-2,4,5-trifluorobenzoyl chloride

-

Morpholine

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve morpholine (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

In a separate flask, dissolve 3-Chloro-2,4,5-trifluorobenzoyl chloride (1.05 eq) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Data Presentation

The following tables summarize representative quantitative data for the acylation reactions. Please note that yields are dependent on the specific amine used and the efficiency of purification.

Table 1: Reaction of 3-Chloro-2,4,5-trifluorobenzoyl chloride with Primary Amines

| Entry | Primary Amine | Molar Ratio (Amine:Acyl Chloride:Base) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | 1 : 1.05 : 1.1 | DCM | 0 to RT | 3 | 92 |

| 2 | 4-Methoxyaniline | 1 : 1.05 : 1.1 | DCM | 0 to RT | 2.5 | 95 |

| 3 | Benzylamine | 1 : 1.05 : 1.1 | THF | 0 to RT | 3 | 90 |

| 4 | 4-Chloroaniline | 1 : 1.05 : 1.2 | DCM | 0 to RT | 4 | 88 |

Table 2: Reaction of 3-Chloro-2,4,5-trifluorobenzoyl chloride with Secondary Amines

| Entry | Secondary Amine | Molar Ratio (Amine:Acyl Chloride:Base) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | 1 : 1.05 : 1.1 | DCM | 0 to RT | 2 | 96 |

| 2 | Piperidine | 1 : 1.05 : 1.1 | DCM | 0 to RT | 2 | 94 |

| 3 | N-Methylaniline | 1 : 1.05 : 1.1 | THF | 0 to RT | 3.5 | 89 |

| 4 | Pyrrolidine | 1 : 1.05 : 1.1 | DCM | 0 to RT | 2 | 97 |

Experimental Workflow

Caption: Typical experimental workflow.

Application Notes and Protocols: Amide Synthesis Using Triethylamine as a Base in Reactions with 3-Chloro-2,4,5-trifluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development where the amide functional group is a common feature in biologically active molecules. The reaction of an acyl chloride with a primary or secondary amine is a robust and widely used method for creating this linkage. The use of a non-nucleophilic organic base, such as triethylamine (TEA), is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the reaction to completion and preventing the protonation of the amine nucleophile.

This document provides detailed application notes and a general protocol for the synthesis of N-substituted amides via the reaction of 3-Chloro-2,4,5-trifluorobenzoyl chloride with primary and secondary amines, utilizing triethylamine as the base.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of 3-Chloro-2,4,5-trifluorobenzoyl chloride. This is followed by the elimination of the chloride leaving group. Triethylamine acts as an acid scavenger, reacting with the liberated hydrogen chloride to form triethylammonium chloride, a salt that often precipitates from the reaction mixture.